

Analytical methods for 2-Amino-3-(morpholinomethyl)pyridine characterization

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Compound of Interest

Compound Name: 2-Amino-3-(morpholinomethyl)pyridine
CAS No.: 1250814-06-2
Cat. No.: B1528636

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Comprehensive Analytical Profiling of 2-Amino-3-(morpholinomethyl)pyridine

Application Note & Protocol Guide | Version 2.1

Target Analyte: **2-Amino-3-(morpholinomethyl)pyridine** Chemical Class: Aminopyridine
Mannich Base Primary Application: Pharmacophore intermediate (Kinase Inhibitors, PI3K/mTOR pathways)

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

2-Amino-3-(morpholinomethyl)pyridine is a critical intermediate in the synthesis of multi-targeted kinase inhibitors. Chemically, it is a Mannich base derived from 2-aminopyridine, formaldehyde, and morpholine.

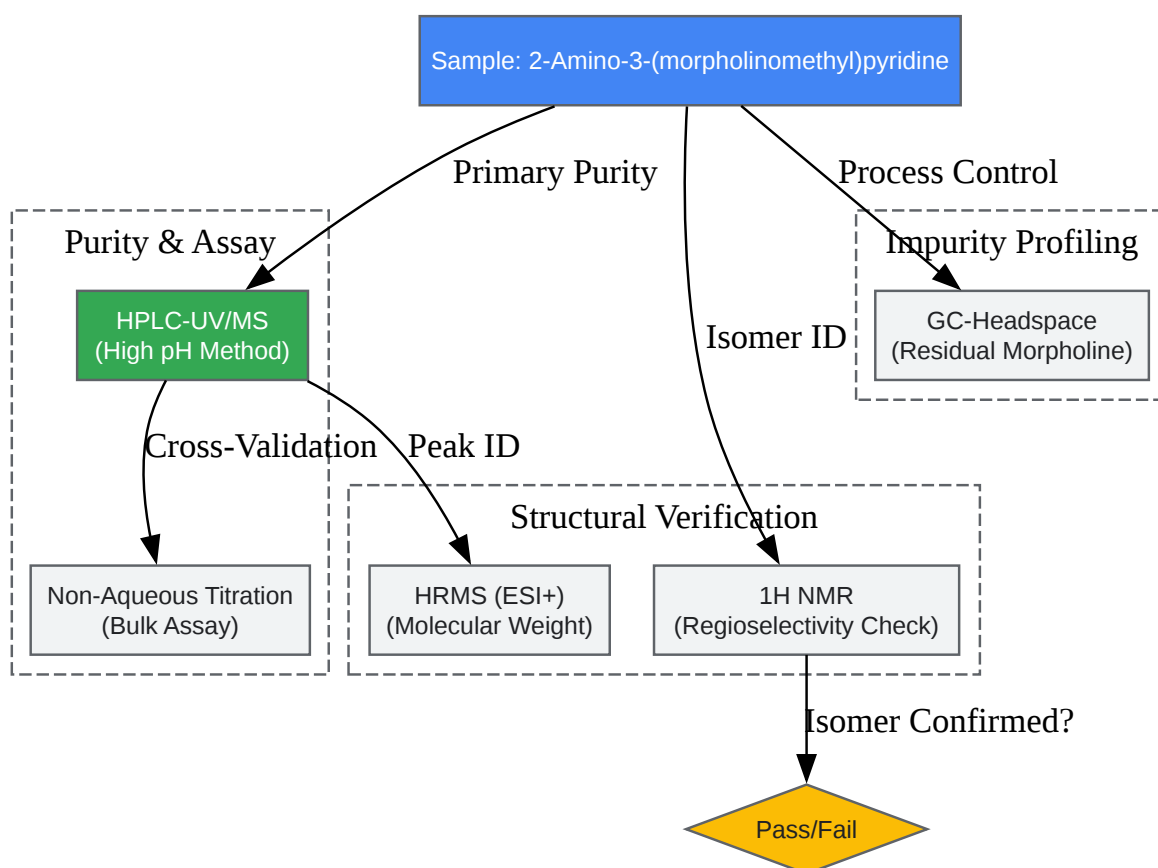
The Analytical Challenge: This molecule presents a "Perfect Storm" for chromatographers:

- **High Basicity:** Two basic centers (Pyridine N and Morpholine N) cause severe peak tailing on standard C18 columns due to silanol interactions.
- **Chemical Instability:** As a Mannich base, it is susceptible to a Retro-Mannich reaction (decomposition back to starting materials) under acidic conditions or high thermal stress.
- **Regio-isomerism:** The Mannich reaction can yield the 3-substituted (target) or 5-substituted (impurity) isomer, which are difficult to separate by HPLC alone.

This guide provides a validated, self-checking analytical framework to address these challenges.

Analytical Development Workflow

The following diagram outlines the logical decision-making process for characterizing this molecule, prioritizing stability and structural confirmation.



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Figure 1: Analytical lifecycle for Mannich base characterization, separating purity, structure, and residual solvent workflows.

Method A: High-pH RP-HPLC (Purity & Stability)

Rationale: Standard acidic mobile phases (0.1% TFA) protonate both nitrogens, leading to secondary interactions with the column and potential on-column hydrolysis of the Mannich base. High pH (pH 9.5-10) keeps the amine neutral (suppressing ionization), improving peak shape and stability.

Protocol Parameters

Parameter	Specification
Column	Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH stable)
Dimensions	150 mm x 4.6 mm, 3.5 μ m (or 2.7 μ m fused-core)
Mobile Phase A	10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with NH ₄ OH
Mobile Phase B	Acetonitrile (LC-MS Grade)
Flow Rate	1.0 mL/min
Column Temp	30°C (Do not exceed 40°C to prevent degradation)
Detection	UV @ 262 nm (Pyridine max) and 235 nm
Injection Vol	5 μ L

Gradient Table

Time (min)	% Mobile Phase B	Event
0.0	5	Equilibration
2.0	5	Isocratic Hold (Polar impurities)
12.0	60	Linear Gradient
15.0	90	Wash
15.1	5	Re-equilibration
20.0	5	End

System Suitability & Troubleshooting

- Tailing Factor (Tf): Must be < 1.5. If tailing occurs, increase buffer concentration to 20mM.
- Retro-Mannich Check: Inject the standard. If a peak appears at the retention time of 2-Aminopyridine (approx 3-4 min earlier than target), the sample is degrading in the autosampler. Corrective Action: Prepare samples in 90:10 Water:Acetonitrile with 0.1% Triethylamine (TEA) to maintain basicity.

Method B: ¹H NMR Spectroscopy (Structural Verification)[2]

Rationale: HPLC cannot easily distinguish between the 3-morpholinomethyl (target) and 5-morpholinomethyl (isomer) products. NMR is the definitive tool.

Sample Preparation[1][3][9]

- Solvent: DMSO-d₆ (Avoid CDCl₃ if acidic traces are present, which cause line broadening).
- Concentration: 10 mg/mL.

Key Diagnostic Signals (Chemical Shift δ)

Moiety	Signal Type	Approx. Shift (ppm)	Diagnostic Value
Pyridine-NH2	Broad Singlet (2H)	5.8 - 6.0	Exchangeable with D2O.
Bridge -CH2-	Singlet (2H)	3.2 - 3.4	Critical Proof of Mannich reaction. If absent, reaction failed.
Morpholine	Multiplets (8H)	2.3 (N-CH2), 3.5 (O-CH2)	Confirm morpholine integrity.
Pyridine H4	Doublet of Doublets	~7.3 - 7.5	Coupling constants determine substitution pattern (3- vs 5-).

Isomer Differentiation Logic:

- 3-Substituted (Target): You will see a specific coupling pattern for the proton at position 4 (vicinal to H5) and H6 (vicinal to H5).
- 5-Substituted (Impurity): The proton at position 6 will appear as a doublet with a small coupling constant (meta-coupling) or a singlet, distinct from the 3-sub pattern.

Method C: Non-Aqueous Titration (Assay)

Rationale: For bulk drug substance, HPLC accuracy ($\pm 1-2\%$) may be insufficient.

Potentiometric titration offers higher precision ($< 0.5\%$).

Protocol

- Solvent System: Glacial Acetic Acid (Anhydrous).[1]
- Titrant: 0.1 N Perchloric Acid (HClO₄) in Acetic Acid.
- Endpoint Detection: Potentiometric (Glass/Calomel electrode) or Crystal Violet Indicator (Blue → Green).

- Procedure:
 - Dissolve 150 mg of dried sample in 30 mL Glacial Acetic Acid.
 - Titrate slowly with 0.1 N HClO₄.
 - Perform a blank titration on the solvent.

Stoichiometry Note: Both the pyridine nitrogen and the morpholine nitrogen are basic. However, in acetic acid, the pyridine nitrogen is often too weak to titrate distinctly if not leveled. Typically, you will observe one inflection point representing the sum of total basic nitrogen, or two if the pKa difference is enhanced by the solvent. Validation Step: Compare Titration Assay vs. HPLC Area %. If Titration > HPLC, you likely have inorganic basic impurities or residual morpholine.

Method D: GC-Headspace (Residual Morpholine)

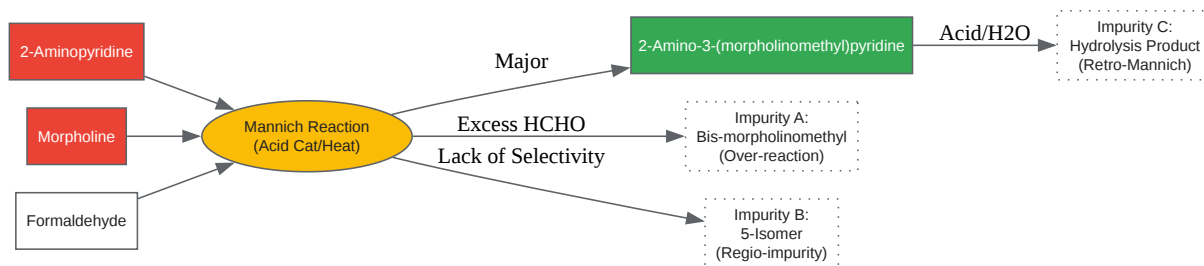
Rationale: Morpholine is a secondary amine and a starting material.^[2] It is difficult to detect by UV (no chromophore) but is volatile.

Protocol Parameters

- Column: DB-624 or VF-624ms (6% Cyanopropyl-phenyl).
- Carrier Gas: Helium @ 1.5 mL/min.
- Oven Program: 40°C (hold 5 min) → 10°C/min → 220°C.
- Detector: FID (250°C) or MS (SIM mode m/z 87, 57).
- Sample Prep: Dissolve 100 mg sample in 5 mL Dimethylacetamide (DMAc).
- Limit: NMT 100 ppm (ICH Q3C Class 2 solvent limits apply if used in pharma).

Synthesis & Impurity Logic Map

Understanding the origin of impurities is vital for method validation.



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Figure 2: Synthesis pathway and origin of key impurities.

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Disclaimer: This protocol is for research and development purposes. All methods must be validated according to ICH Q2(R1) guidelines before use in GMP environments.

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